molecular formula C14H10N2O5S B11050593 Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate

Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate

Cat. No.: B11050593
M. Wt: 318.31 g/mol
InChI Key: LCASRKXRSHUYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate is a complex organic compound that features a cyclopropane ring substituted with cyano, thienylcarbonyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate typically involves multi-step organic reactions. One common approach might include the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the cyano and ester groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential therapeutic effects or as a probe in biochemical studies.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Its unique structural features might make it useful in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 1,2-dicyano-3-(2-thienylcarbonyl)-1,2-cyclopropanedicarboxylate include other cyclopropane derivatives with different substituents, such as:

  • Dimethyl 1,2-dicyano-3-(phenylcarbonyl)-1,2-cyclopropanedicarboxylate
  • Dimethyl 1,2-dicyano-3-(methylcarbonyl)-1,2-cyclopropanedicarboxylate
  • Dimethyl 1,2-dicyano-3-(benzylcarbonyl)-1,2-cyclopropanedicarboxylate

Uniqueness

What sets this compound apart is the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

dimethyl 1,2-dicyano-3-(thiophene-2-carbonyl)cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C14H10N2O5S/c1-20-11(18)13(6-15)10(9(17)8-4-3-5-22-8)14(13,7-16)12(19)21-2/h3-5,10H,1-2H3

InChI Key

LCASRKXRSHUYIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C1(C#N)C(=O)OC)C(=O)C2=CC=CS2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.